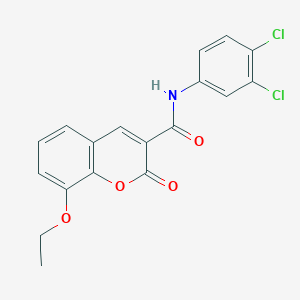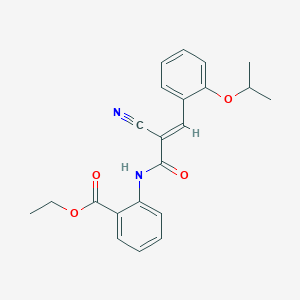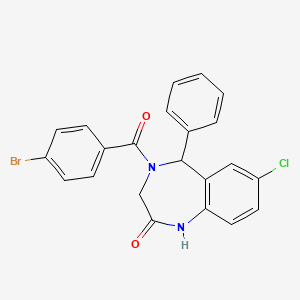![molecular formula C23H24N4O3S B2479191 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide CAS No. 1251596-16-3](/img/structure/B2479191.png)
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide is a complex organic molecule It features a unique arrangement of pyrido, thiadiazine, and acetamide groups, making it a compound of interest in synthetic chemistry and pharmacology
准备方法
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis starts with the preparation of the pyrido[2,3-e][1,2,4]thiadiazine core. This typically involves cyclization reactions utilizing suitable precursors under controlled temperature and pressure conditions.
Substituent Introduction: : The p-tolyl group is introduced via an electrophilic aromatic substitution reaction. The conditions often involve the use of Lewis acids to facilitate the reaction.
Final Assembly: : The acetamide group is appended in the final step through amidation reactions using reagents like ethyl phenylacetate in the presence of catalysts.
Industrial Production Methods
On an industrial scale, the production of 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide typically employs:
Batch Processing: : Utilizing large reaction vessels, ensuring precise temperature control, and efficient mixing to maintain reaction homogeneity.
Continuous Flow Systems: : For enhanced efficiency and scalability, these systems allow for continuous input of reactants and removal of products, with real-time monitoring and control of reaction parameters.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the sulfur atom in the thiadiazine ring can form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the carbonyl group in the acetamide moiety, leading to alcohol or amine derivatives.
Substitution: : Various substitution reactions can occur, especially on the aromatic ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogen sources (e.g., bromine), nitrating mixtures (e.g., nitric acid/sulfuric acid).
Major Products Formed
Sulfoxides and Sulfones: : From oxidation.
Alcohols and Amines: : From reduction.
Halogenated and Nitrated Derivatives: : From substitution.
科学研究应用
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide finds applications across various domains:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Potential use as a probe in biochemical assays to study enzyme interactions.
Medicine: : Investigated for its pharmacological properties, potentially offering anti-inflammatory or anti-cancer activities.
Industry: : Utilized in the development of advanced materials due to its structural properties.
作用机制
The mechanism by which this compound exerts its effects is influenced by its interaction with molecular targets, such as enzymes and receptors. For instance, it may act as an inhibitor or modulator by binding to active sites or allosteric sites on target molecules. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical outcomes.
相似化合物的比较
Similar Compounds
Pyridothiadiazines: : Compounds with similar core structures but different substituents.
Acetamide Derivatives: : Other molecules featuring acetamide moieties.
Sulfonamide Compounds: : Molecules containing sulfonamide groups, similar to the dioxido-thiadiazine component.
Uniqueness
Structural Complexity: : The combination of pyrido, thiadiazine, and acetamide groups in this compound is relatively unique.
Reactivity: : Offers a distinct reactivity profile due to the presence of electron-donating and electron-withdrawing groups.
: Its broad range of applications from chemistry to medicine highlights its versatility.
That should give you a good overview of 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide. Want to dive deeper into any specific section?
属性
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-3-18-7-4-5-8-20(18)25-22(28)15-26-16-27(19-12-10-17(2)11-13-19)23-21(31(26,29)30)9-6-14-24-23/h4-14H,3,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKLDFHCRKKALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2479108.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2479111.png)



![1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2479118.png)
![(2Z)-N-[(2-chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B2479119.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2479120.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2479121.png)



![2-ethoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2479131.png)
